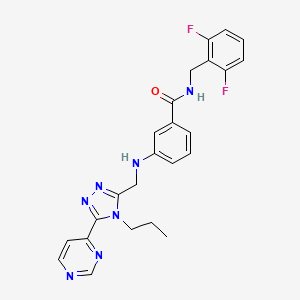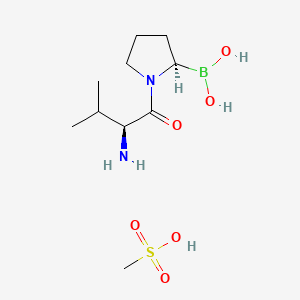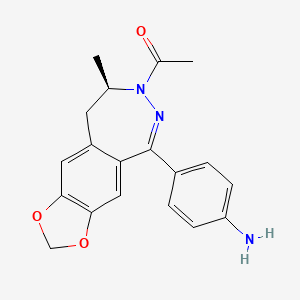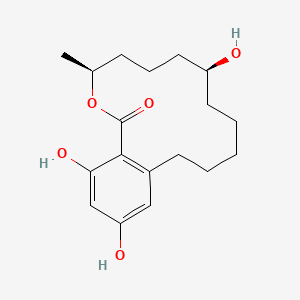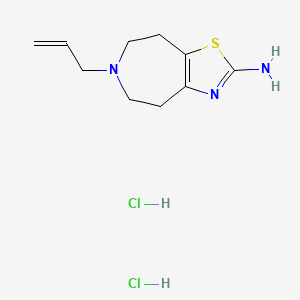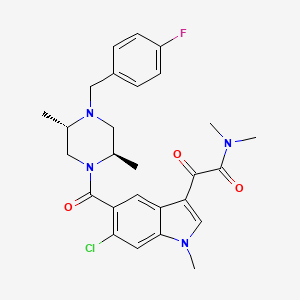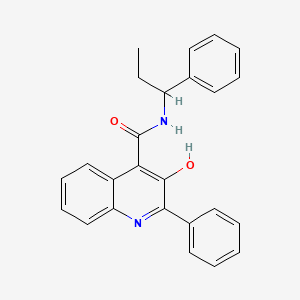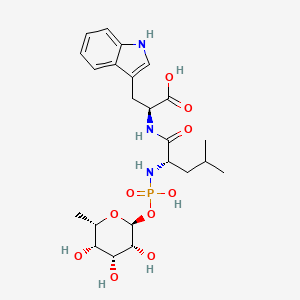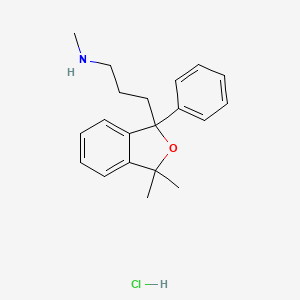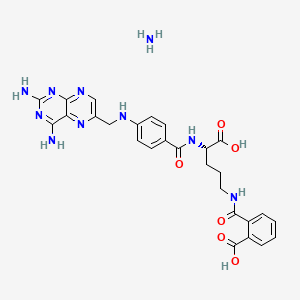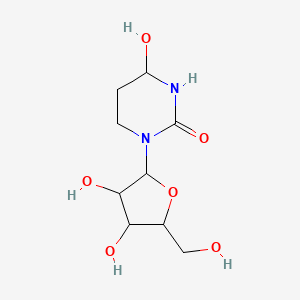
Tetrahydrouridine
Übersicht
Beschreibung
Tetrahydrouridine (THU) is a well-characterized and potent inhibitor of cytidine deaminase (CDA). It has been used in trials studying the treatment of various neoplasms, including lung neoplasms, breast neoplasms, sickle cell disease, and head and neck cancer .
Synthesis Analysis
Tetrahydrouridine is a potent inhibitor of cytidine deaminase (CDA), which competitively blocks the active site of the enzyme . It has been shown to increase the antitumor activity of cytarabine both in vivo and in vitro .
Molecular Structure Analysis
Tetrahydrouridine has a molecular formula of C9H16N2O6, with an average mass of 248.235 Da and a monoisotopic mass of 248.100830 Da .
Chemical Reactions Analysis
Tetrahydrouridine has been found to inhibit cell proliferation through cell cycle regulation, regardless of Cytidine Deaminase expression levels . It has also been found to increase the antitumor activity of cytarabine both in vivo and in vitro .
Physical And Chemical Properties Analysis
Tetrahydrouridine is a crystalline solid with a molecular formula of C9H16N2O6 and a formula weight of 248.2 . It is a potent inhibitor of cytidine deaminase (CDA), which competitively blocks the active site of the enzyme .
Wissenschaftliche Forschungsanwendungen
Application in Sickle Cell Disease Treatment
Scientific Field
Medical Science, Hematology
Summary of the Application
THU has been used in a clinical trial for the treatment of Sickle Cell Disease (SCD). SCD is a congenital hemolytic anemia driven by polymerization of mutated sickle hemoglobin (HbS) in red blood cells (RBCs). Fetal hemoglobin (HbF) interferes with this polymerization, but HbF is epigenetically silenced from infancy onward by DNA methyltransferase 1 (DNMT1) .
Methods of Application
In the clinical trial, two small molecules—decitabine and THU—were combined. Decitabine was used to deplete DNMT1 and THU was used to inhibit cytidine deaminase (CDA), the enzyme that otherwise rapidly deaminates/inactivates decitabine . Oral decitabine doses, administered after oral THU 10 mg/kg, were escalated from a very low starting level .
Results or Outcomes
The administration of oral THU-decitabine to patients with SCD was safe in this study and, by targeting DNMT1, upregulated HbF in RBCs . Total hemoglobin increased by 1.2–1.9 g/dL as reticulocytes simultaneously decreased .
Application in Inhibiting Cell Proliferation
Scientific Field
Cell Biology, Oncology
Summary of the Application
THU is a well characterized and potent inhibitor of cytidine deaminase (CDA). Highly expressed CDA catalyzes and inactivates cytidine analogues, ultimately contributing to increased gemcitabine resistance . THU has been found to inhibit cell proliferation through cell cycle regulation .
Methods of Application
In the study, THU was administered to three different carcinoma cell lines (MIAPaCa-2, H441, and H1299), and it was found that THU inhibits cell growth regardless of CDA expression levels .
Results or Outcomes
THU was found to regulate cell cycle progression at the G1/S checkpoint by suppressing E2F1 . This suggests that a combination regimen of THU and gemcitabine might be a more effective therapy for pancreatic carcinoma .
Application in Enhancing Bioavailability of Decitabine
Scientific Field
Pharmacology, Drug Delivery
Summary of the Application
THU has been used to enhance the bioavailability of decitabine, a drug used for the treatment of myelodysplastic syndromes (MDS). Decitabine is rapidly inactivated by cytidine deaminase (CDA) in the liver and gut, limiting its oral bioavailability .
Methods of Application
In a clinical trial, THU was administered orally before decitabine to inhibit CDA, thereby preventing the rapid deamination and inactivation of decitabine . The oral decitabine doses were administered after oral THU 10 mg/kg .
Results or Outcomes
The administration of oral THU-decitabine was found to be safe in the study . At the decitabine 0.16 mg/kg dose, plasma concentrations peaked at approximately 50 nM (C max) and remained elevated for several hours .
Application in Pancreatic Carcinoma Treatment
Scientific Field
Oncology, Cancer Treatment
Summary of the Application
THU has been considered for use in combination therapy for pancreatic carcinoma. Pancreatic carcinoma is a leading cause of cancer-related deaths, and resistance to gemcitabine, a common treatment, is a major challenge .
Methods of Application
In a study, THU was administered to pancreatic carcinoma cells along with gemcitabine. THU, a potent inhibitor of CDA, prevents the inactivation of gemcitabine, potentially enhancing its effectiveness .
Results or Outcomes
The study found that a combination regimen of THU and gemcitabine might be a more effective therapy for pancreatic carcinoma . THU was found to inhibit cell growth in some types of pancreatic carcinoma cells .
Zukünftige Richtungen
Tetrahydrouridine shows great promise in the treatment of sickle cell disease. Results from a phase 1/2 clinical trial suggest that this novel oral therapy was well tolerated and produced the desired effect on red blood cells by increasing fetal hemoglobin (HbF) levels twofold . Additionally, a combination of DNA methyltransferase inhibitors (DNMTis), radiotherapy, and immunotherapy could be a promising treatment strategy to improve non-small cell lung cancer outcomes .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4-8,12-15H,1-3H2,(H,10,16)/t4-,5?,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKYOOZPSJFJIZ-XVKVHKPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)NC1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrouridine | |
CAS RN |
18771-50-1 | |
| Record name | Tetrahydrouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18771-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018771501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrouridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12484 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TETRAHYDROURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NIZ8H6OL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



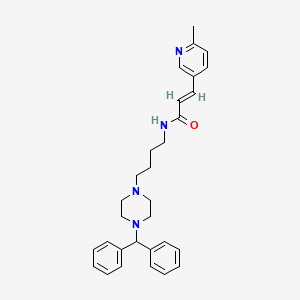
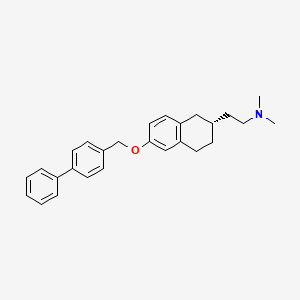
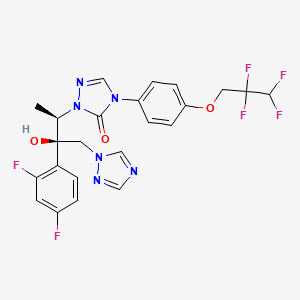
![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)
